![molecular formula C11H8ClN5 B2579155 4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine CAS No. 1153045-44-3](/img/structure/B2579155.png)

4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

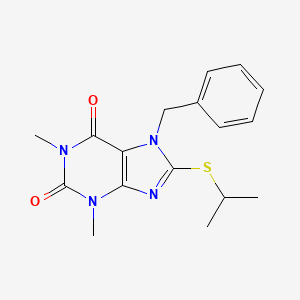

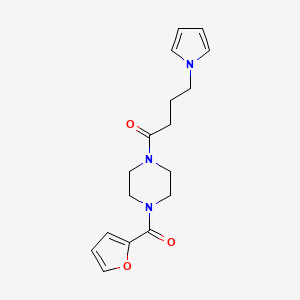

“4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine” is a compound that features the privileged pyrazolo[3,4-D]pyrimidine scaffold . This compound is of interest due to its potential pharmacological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-D]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one .Molecular Structure Analysis

The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve condensation reactions . More specific details about the reactions would require further information or context.Wissenschaftliche Forschungsanwendungen

Synthesis of New Compounds

The compound is used as an intermediate in the synthesis of new compounds. A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate .

Biological Activity

The compound exhibits various biological activities. It is found in naturally occurring nucleosides (Formycin A and Formycin B), which have significant antitumor activity . Additionally, it exhibits various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .

Antibacterial and Antiproliferative Activity

Functionally substituted 1H-pyrazolo[3,4-d]pyrimidines showed good antibacterial and antiproliferative activity . This makes the compound of great interest in the field of medical research.

Nucleophilic Substitution Reactions

The compound is used in nucleophilic substitution reactions. The nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced selectively 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Synthesis of Disubstituted Pyrimidines

The compound is used as an important intermediate for the preparation of previously unknown disubstituted 1H-pyrazolo[3,4-d]pyrimidines .

Anticancer Activity

Some derivatives of this class have shown good anticancer activity . This makes the compound a potential candidate for cancer treatment research.

Wirkmechanismus

Target of Action

The primary target of the compound 4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine interacts with CDK2, inhibiting its enzymatic activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 by 4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine affects the cell cycle regulation pathway . This disruption can lead to downstream effects such as apoptosis induction within cells .

Result of Action

The result of the action of 4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine is the significant inhibition of cell growth in various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-6-methyl-1-pyridin-4-ylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5/c1-7-15-10(12)9-6-14-17(11(9)16-7)8-2-4-13-5-3-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIUMNODNUQZII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C3=CC=NC=C3)C(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2579076.png)

![N-(3-cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2579079.png)

![(2R,3R)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2579083.png)

![ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate](/img/structure/B2579091.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2579094.png)